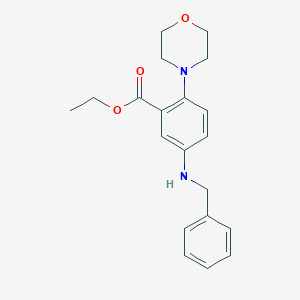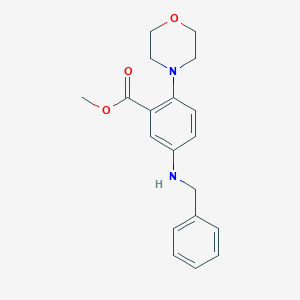SULFANYL]PROPYL})AMINE](/img/structure/B496519.png)
[(5-BROMO-2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-BROMO-2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a brominated benzyl group, a methoxy substituent, and a tetrazole ring, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-BROMO-2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple stepsThe final step involves the coupling of the brominated benzyl intermediate with the tetrazole derivative under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
[(5-BROMO-2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-bromo-2-methoxybenzaldehyde, while substitution of the bromine atom with an amine can produce a new amine derivative .
Scientific Research Applications
[(5-BROMO-2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(5-BROMO-2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with molecular targets such as enzymes or receptors. The brominated benzyl group and the tetrazole ring can form specific interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-methoxybenzyl)-1-methyl-1H-tetrazol-5-amine
- 5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridine
Uniqueness
[(5-BROMO-2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE stands out due to its unique combination of a brominated benzyl group, a methoxy substituent, and a tetrazole ring. This combination provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H18BrN5OS |
|---|---|
Molecular Weight |
372.29g/mol |
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C13H18BrN5OS/c1-19-13(16-17-18-19)21-7-3-6-15-9-10-8-11(14)4-5-12(10)20-2/h4-5,8,15H,3,6-7,9H2,1-2H3 |
InChI Key |
KUZQJIOIXSCANM-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=C(C=CC(=C2)Br)OC |
Canonical SMILES |
CN1C(=NN=N1)SCCCNCC2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-(2-furylmethyl)amine](/img/structure/B496436.png)
![Methyl 5-[(4-ethoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496438.png)
![5-[(3-Ethoxy-4-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B496439.png)
![METHYL 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE](/img/structure/B496441.png)
![5-[(2-Chlorobenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B496442.png)
![Ethyl 5-[(4-fluorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496443.png)

![Ethyl 5-[(4-methoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496448.png)

![Methyl 5-[(4-methylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B496453.png)
![Methyl 2-(4-morpholinyl)-5-{[2-(trifluoromethyl)benzyl]amino}benzoate](/img/structure/B496454.png)
![Methyl 5-[(2,3-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496455.png)
![Methyl 5-[(2-ethoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496456.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine](/img/structure/B496457.png)
